1,4-Benzenedicarboxylic acid, 2,2'-carbonylbis-

説明

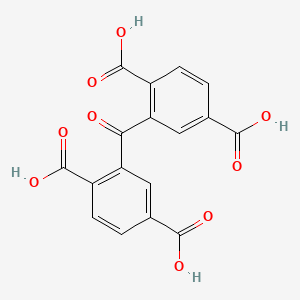

1,4-Benzenedicarboxylic acid, 2,2'-carbonylbis- (systematic IUPAC name pending) is a derivative of terephthalic acid (1,4-benzenedicarboxylic acid) featuring a carbonyl bridge linking the two carboxylic acid groups at the 2,2' positions. This structural modification introduces unique electronic and steric properties, distinguishing it from the parent compound. The carbonyl group enhances rigidity and may influence coordination behavior in metal-organic frameworks (MOFs) or catalytic applications.

特性

CAS番号 |

6317-68-6 |

|---|---|

分子式 |

C17H10O9 |

分子量 |

358.3 g/mol |

IUPAC名 |

2-(2,5-dicarboxybenzoyl)terephthalic acid |

InChI |

InChI=1S/C17H10O9/c18-13(11-5-7(14(19)20)1-3-9(11)16(23)24)12-6-8(15(21)22)2-4-10(12)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |

InChIキー |

LSUZAGUPGZIVSI-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthesis via Dianhydride and Primary Amine Reaction

A highly regioselective synthesis method involves the reaction of 1,2,4,5-benzenetetracarboxylic dianhydride with primary amines under controlled conditions to yield bis(carbamoylcarboxylic) acids, including 1,4-benzenedicarboxylic acid, 2,2'-carbonylbis- derivatives.

-

- Dissolve 1,2,4,5-benzenetetracarboxylic dianhydride (100 mg, 0.31 mmol) in 30 mL of tetrahydrofuran (THF) or ethanol at 0°C.

- Add the corresponding primary amine (0.68 mmol, 2.2 equivalents) to the solution.

- Stir the reaction mixture at room temperature for 3 hours.

- Isolate the solid product by filtration.

- Purify by washing with 5% aqueous HCl to remove unreacted amine, followed by washing with ethyl acetate and methylene chloride.

-

- Yields range from 60% to over 98%, with high purity confirmed by FTIR and NMR spectroscopy.

- The reaction is chemo- and regioselective, favoring the formation of the bis(carbamoylcarboxylic) acid over diimide analogs.

-

- The products have potential as bioactive molecules and as ligands in organometallic complex synthesis.

This method is supported by detailed spectroscopic characterization and theoretical calculations at the density functional theory (DFT) level, confirming the regioselectivity and structure of the product.

Oxidative Carbonylation and Oxidation from Alkylbenzoic Acid Precursors

Another approach involves multi-step transformations starting from lignin-derived phenolic compounds or petroleum-derived alkylbenzenes:

Step 1: Demethoxylation

- Using molybdenum on carbon catalysts, crude lignin oil undergoes demethoxylation to yield 4-n-alkylphenols.

- Yields of 4-n-alkylphenols are approximately 65.7 mol% based on total monomers.

Step 2: Carbonylation

- 4-n-alkylphenols are converted to 4-n-alkylbenzoic acids via carbonylation using homogeneous palladium catalysts.

- Formation of 4-n-alkylphenol triflates prior to carbonylation enhances reactivity.

- Average yield for this step is about 75 mol%.

Step 3: Oxidation to 1,4-Benzenedicarboxylic Acid

- The 4-n-alkylbenzoic acid mixture is oxidized using a cobalt-manganese-bromide catalyst system under oxygen pressure.

- The oxidation yield to 1,4-benzenedicarboxylic acid is approximately 60 mol%.

- The product can be isolated by simple filtration and washing with water.

-

- Starting from lignin oil, the overall yield of 1,4-benzenedicarboxylic acid is about 30 mol%, corresponding to 15.5 wt% based on lignin content.

This method highlights the potential for renewable feedstocks in the synthesis of 1,4-benzenedicarboxylic acid derivatives and is industrially relevant for producing PET precursors.

Catalytic Oxidation of Alkylbiphenyls

Industrial preparation of biphenyl-4,4'-dicarboxylic acid derivatives, structurally related to 1,4-benzenedicarboxylic acid, involves catalytic oxidation of alkyl-substituted biphenyls:

-

- Cobalt acetate tetrahydrate and manganese acetate tetrahydrate as catalysts, sometimes with ammonium bromide as a promoter.

- Glacial acetic acid as solvent.

- Reaction temperature around 180–190°C.

- Oxygen or air supplied under pressure (0.1–15 kg/cm² absolute).

Process :

- Alkylbiphenyl is fed into the autoclave containing catalyst and solvent under oxygen atmosphere.

- The reaction proceeds with vigorous stirring for several hours.

- The product crystallizes out and is isolated by filtration and washing.

-

- Yields range from 73.5% to over 90%.

- Purity of crude product can reach 93.6% to 95%.

-

- The process is scalable and industrially viable.

- The oxidation solvent can include water or aldehydes/ketones to optimize reaction conditions.

- The method produces the desired 4,4'-dicarboxylic acid derivative with minimal side products, simplifying purification.

This catalytic oxidation method is well-documented in patent literature and is a cornerstone for industrial production of related dicarboxylic acids.

Comparative Summary of Preparation Methods

Research Findings and Notes

The dianhydride-amine method offers a controlled, regioselective synthesis route suitable for producing derivatives with specific functional groups, useful in coordination chemistry and bioactive compound development.

The lignin-based route demonstrates the feasibility of producing 1,4-benzenedicarboxylic acid from renewable biomass, aligning with green chemistry principles and sustainability goals.

Catalytic oxidation methods are well-established industrially, providing high yields and purity, with flexibility in catalyst and solvent systems to optimize performance.

The choice of method depends on the desired scale, purity, functionalization, and feedstock availability.

化学反応の分析

Types of Reactions

2-(2,5-dicarboxybenzoyl)terephthalic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents, low temperatures.

Substitution: Halogens, alkylating agents; conditionspresence of catalysts, moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

科学的研究の応用

2-(2,5-dicarboxybenzoyl)terephthalic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its stability and reactivity .

作用機序

The mechanism of action of 2-(2,5-dicarboxybenzoyl)terephthalic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, further modulating its activity.

類似化合物との比較

Terephthalic Acid (1,4-Benzenedicarboxylic Acid)

1,3-Benzenedicarboxylic Acid (Isophthalic Acid)

- Structure : Carboxylic groups at 1,3-positions, leading to bent geometry.

- Applications : Used in polymers (e.g., polyesters) and coordination polymers.

- Key Differences : The 1,4- vs. 1,3-substitution patterns dictate distinct polymer crystallinity and MOF topologies. The 2,2'-carbonylbis- derivative’s rigid bridge may enhance thermal stability compared to isophthalic acid-based materials .

2,2'-Bis(methylthio) Esters of 1,4-Benzenedicarboxylic Acid

- Structure : Methylthio groups replace the carbonyl bridge, increasing hydrophobicity.

- Applications : Primarily explored in organic electronics and π-conjugated materials.

Physicochemical Properties

| Property | 1,4-Benzenedicarboxylic Acid | 2,2'-Carbonylbis- Derivative | 1,3-Benzenedicarboxylic Acid |

|---|---|---|---|

| Melting Point (°C) | 300 (decomp.) | Not reported | 347–348 |

| Solubility | Low in water, high in DMF | Likely lower due to rigidity | Moderate in polar solvents |

| Coordination Sites | Two carboxylates | Two carboxylates + carbonyl | Two carboxylates |

| Thermal Stability | High | Higher (predicted) | Moderate |

Metal-Organic Frameworks (MOFs)

Polymer Chemistry

- Polyesters : Terephthalic acid derivatives form high-strength polymers (e.g., PET). The 2,2'-carbonylbis- structure may yield stiffer chains, improving mechanical properties but reducing processability .

- Flame Retardants : Brominated derivatives (e.g., CAS 52408-60-3) demonstrate applications in fire-resistant polymers, though environmental regulations restrict their use .

生物活性

1,4-Benzenedicarboxylic acid, 2,2'-carbonylbis- (commonly referred to as carbonylbis(terephthalic acid) ) is a compound of significant interest in various fields of biological and medicinal research. This article explores its biological activities, mechanisms of action, and potential applications based on diverse scientific studies.

Chemical Structure and Properties

The chemical formula of carbonylbis(terephthalic acid) is , and it possesses two carboxylic acid groups and a carbonyl group that contribute to its reactivity and biological interactions. The compound's structure is illustrated below:

Antimicrobial Activity

Research has shown that carbonylbis(terephthalic acid) exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it could be utilized in developing new antimicrobial agents. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Antioxidant Activity

The compound has demonstrated antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The biological activity of carbonylbis(terephthalic acid) can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, increasing permeability and leading to cell death in microbial cells.

- Free Radical Scavenging : It neutralizes reactive oxygen species (ROS), reducing oxidative damage to cellular components.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways critical for pathogen survival.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of carbonylbis(terephthalic acid) against multi-drug resistant strains of bacteria. The results indicated significant inhibition rates comparable to conventional antibiotics, highlighting its potential as an alternative treatment option.

Study 2: Antioxidant Properties

In another investigation featured in Free Radical Biology and Medicine, the compound was tested for its ability to reduce oxidative stress in human cell lines. The findings revealed a dose-dependent reduction in markers of oxidative damage, suggesting therapeutic implications for conditions associated with oxidative stress.

Toxicological Considerations

While the biological activities are promising, it is essential to assess the toxicity profile of carbonylbis(terephthalic acid). Preliminary toxicological studies indicate low acute toxicity levels; however, further investigations are necessary to evaluate chronic exposure effects and potential long-term impacts on human health.

Q & A

Q. What is the role of 1,4-Benzenedicarboxylic acid, 2,2'-carbonylbis- in the synthesis of metal-organic frameworks (MOFs)?

This compound acts as a rigid organic linker in MOF architectures, coordinating with metal clusters (e.g., Zn, Cu) to form porous crystalline networks. Its carboxylate groups enable strong coordination bonds with metal nodes, while the carbonylbis- moiety introduces structural rigidity and directional control. The linker’s geometry and connectivity directly influence pore size, surface area, and gas adsorption selectivity .

Methodological Insight :

- Synthesis Protocol : Solvothermal reactions (e.g., DMF/EtOH solvent mixtures at 85–120°C) are commonly used.

- Key Metrics : Surface area (BET analysis), pore volume (N₂ adsorption at 77 K), and thermal stability (TGA).

Q. How does the structural configuration of 1,4-Benzenedicarboxylic acid derivatives affect MOF porosity?

The length and functionalization of the linker determine pore dimensions and accessibility. For example:

| Linker Variation | Pore Size (Å) | Surface Area (m²/g) | Methane Capacity (cm³/g) |

|---|---|---|---|

| Benzene (short) | 3.8 | 3,400 | 150 |

| Terphenyl (extended) | 28.8 | 5,900 | 240 |

Increasing linker length expands pore size, enhancing gas storage capacity but may reduce selectivity for smaller molecules like CO₂ .

Q. What experimental techniques are critical for characterizing MOFs derived from this compound?

- PXRD : Confirms crystallinity and framework topology.

- Gas Adsorption Isotherms (N₂, CO₂, CH₄): Quantifies surface area, pore size distribution, and selectivity.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (typically stable up to 300–400°C).

- In Situ IR Spectroscopy : Probes host-guest interactions (e.g., H₂ binding modes) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to address framework flexibility during gas adsorption?

Flexible MOFs (e.g., MIL-53 analogs) exhibit dynamic pore opening/closing under gas pressure. To mitigate instability:

Q. What computational methods reconcile contradictions between predicted and experimental gas adsorption data?

Discrepancies often arise from incomplete modeling of framework dynamics or guest interactions. Recommended approaches:

- Grand Canonical Monte Carlo (GCMC) Simulations : Predict equilibrium adsorption capacities.

- Density Functional Theory (DFT) : Maps binding energies for specific gas-framework interactions.

- Validation : Cross-check with in situ X-ray diffraction to correlate structural changes with adsorption behavior .

Q. How can selective CO₂/N₂ separation be enhanced using functionalized derivatives of this linker?

- Amine Functionalization : Post-synthetic grafting of -NH₂ groups increases CO₂ affinity via chemisorption (ΔH ≈ 30–50 kJ/mol).

- Mixed-Linker MOFs : Combine 1,4-Benzenedicarboxylic acid with polar linkers (e.g., 2,5-furandicarboxylic acid) to create electrostatic gradients for kinetic separation .

Q. What strategies improve hydrothermal stability in MOFs incorporating this compound?

- Metal-Cluster Reinforcement : Use oxo-zinc clusters (e.g., Zn₄O) instead of single-metal nodes.

- Hydrophobic Coatings : Apply polydimethylsiloxane (PDMS) layers to shield against moisture .

Data Contradiction Analysis

Q. Why do some studies report conflicting methane storage capacities for isoreticular MOFs?

Variations arise from differences in activation protocols (e.g., solvent removal efficiency) and defect density. For reproducible results:

- Standardized Activation : Use supercritical CO₂ drying to preserve pore integrity.

- Defect Quantification : Pair PXRD with Ar adsorption to identify missing linker defects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。